Beraprost-d3

Bioanalysis LC-MS/MS Pharmacokinetics

Beraprost-d3 is the optimal stable isotope-labeled internal standard for beraprost bioanalysis, providing a +3 Da mass shift that eliminates co-elution interference and corrects for matrix effects. Validated for LC-MS/MS quantification in human plasma with an LLOQ of 9.5 pg/mL (linear range up to 1419 pg/mL), enabling accurate pharmacokinetic and bioequivalence studies following 20–60 μg oral doses. Supplied with a Certificate of Analysis; suitable for FDA, EMA, and ICH guideline-compliant method validation. NOT for therapeutic use.

Molecular Formula C24H30O5
Molecular Weight 401.5 g/mol
Cat. No. B13845155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeraprost-d3
Molecular FormulaC24H30O5
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O
InChIInChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1/i2D3
InChIKeyCTPOHARTNNSRSR-GCGWXSJGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beraprost-d3: Technical Baseline for a Deuterated Prostacyclin Analog Internal Standard


Beraprost-d3 (TRK-100-d3, ML 1229-d3) is the deuterium-labeled isotopologue of (Rac)-Beraprost, a synthetic prostacyclin (PGI2) analog [1]. With the molecular formula C24H27D3O5 and a molecular weight of 401.51 g/mol, this stable isotope-labeled compound incorporates three deuterium atoms at the methyl group of the lower side chain, resulting in a mass shift of +3 Da relative to the unlabeled parent compound (MW 398.49 g/mol) [2]. This compound is supplied as a reference standard for analytical applications and is not intended for therapeutic use .

Why Generic Substitution of Beraprost-d3 in Quantitative Bioanalysis is Scientifically Invalid


In LC-MS/MS quantitative bioanalysis, substituting Beraprost-d3 with unlabeled beraprost or structurally dissimilar internal standards introduces systematic analytical error that cannot be adequately corrected by post-hoc calibration. Unlabeled beraprost cannot serve as an internal standard because it co-elutes with and is spectrometrically indistinguishable from the analyte, precluding independent quantification [1]. Furthermore, the use of non-isotopic internal standards exposes the assay to differential matrix effects, where ion suppression or enhancement varies between analyte and internal standard due to differences in chemical behavior during electrospray ionization, compromising accuracy and precision [2]. Stable isotope-labeled internal standards such as Beraprost-d3 provide the closest possible physicochemical match to the target analyte, enabling effective correction for analyte loss during sample preparation, matrix-induced ion suppression, and instrument variability [1].

Quantitative Differentiation Evidence for Beraprost-d3 Relative to Alternatives


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Independent Quantification in Complex Matrices

Beraprost-d3 exhibits a mass shift of +3 Da relative to unlabeled beraprost due to site-specific incorporation of three deuterium atoms at the methyl group position [1]. This mass difference is sufficient for complete baseline separation in the mass spectrometer's first quadrupole (Q1) while maintaining near-identical chromatographic retention time and ionization efficiency. In validated LC-MS/MS methods for beraprost quantification in human plasma, the lower limit of quantitation (LLOQ) achieved using this approach is 9.5 pg/mL, with a linear calibration range extending to 1419 pg/mL [2]. The mass shift magnitude of +3 Da is particularly advantageous compared to +1 Da or +2 Da labeling strategies because it minimizes isotopic cross-talk between the internal standard and analyte, which can compromise accuracy at low concentrations [3].

Bioanalysis LC-MS/MS Pharmacokinetics Method Validation

Site-Specific Deuteration Pattern: Defined Isotopic Configuration Enables Reproducible Quantification

Beraprost-d3 features a defined, site-specific deuteration pattern at the methyl group of the lower side chain, as confirmed by its IUPAC name: 4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid [1]. This contrasts with random deuteration approaches (e.g., hydrogen-deuterium exchange labeling) where the number and position of deuterium atoms are stochastic, resulting in a distribution of isotopologues with variable mass shifts and unpredictable chromatographic behavior. The defined +3 Da shift of Beraprost-d3 yields a single, predictable isotopologue peak in the mass spectrum, eliminating the need for complex deconvolution algorithms and ensuring consistent, reproducible quantitative results across different laboratories and instrument platforms [2].

Analytical Chemistry Stable Isotope Labeling QC/QA Regulatory Compliance

High Analytical Purity Specification: Reduced Interference in Trace-Level Quantification

Beraprost-d3 is supplied as a characterized reference standard with documented purity and identity specifications, including a Certificate of Analysis (COA) that details exact purity, impurity profile, and isotopic enrichment . In contrast, generic or unlabeled beraprost reference materials may not be characterized to the same level of stringency for trace analytical applications. For a compound where validated LC-MS/MS methods achieve an LLOQ of 9.5 pg/mL in human plasma, even minor impurities (<1%) in the internal standard can introduce significant quantitative bias when analyzing samples near the LLOQ [1]. The availability of characterized impurity reference standards alongside Beraprost-d3 further enables comprehensive method validation and stability-indicating assay development [2].

Reference Standards Quality Control Method Validation GMP/GLP Compliance

Validated Application Scenarios for Beraprost-d3 in Research and Industrial Settings


Quantitative Bioanalysis of Beraprost in Pharmacokinetic and Bioequivalence Studies

Beraprost-d3 serves as the optimal internal standard for LC-MS/MS quantification of beraprost in human plasma for pharmacokinetic and bioequivalence studies. The validated method using Beraprost-d3 achieves an LLOQ of 9.5 pg/mL with a linear range up to 1419 pg/mL, enabling accurate quantification of beraprost plasma concentrations following oral administration of 20–60 μg doses [1]. The +3 Da mass shift and near-identical physicochemical properties of Beraprost-d3 effectively correct for analyte loss during liquid-liquid extraction or solid-phase extraction and compensate for matrix-induced ion suppression, which is essential given the low circulating concentrations of beraprost [2].

Regulatory-Compliant Bioanalytical Method Development and Validation

Beraprost-d3 is suitable for developing and validating bioanalytical methods intended for regulatory submission under FDA, EMA, or ICH guidelines. The compound is supplied as a characterized reference standard with documented purity and identity specifications, including a Certificate of Analysis [1]. Its defined isotopic composition and site-specific deuteration support method validation parameters including selectivity, matrix effect assessment, and carry-over evaluation as required by the EMA Guideline on Bioanalytical Method Validation [2]. The availability of related beraprost impurity standards facilitates comprehensive method robustness testing .

Tracer Studies for Metabolic Pathway Investigation and Drug-Drug Interaction Assessment

In research settings where beraprost metabolism or drug-drug interactions are being investigated, Beraprost-d3 can serve as a stable isotope-labeled tracer to distinguish exogenously administered internal standard from endogenous beraprost metabolites. While deuteration at the methyl group is not expected to substantially alter the kinetic isotope effect (KIE) for metabolic studies unless the C-D bond is directly involved in the rate-limiting metabolic step, the mass difference enables simultaneous monitoring of labeled and unlabeled species [1]. This application is particularly relevant for in vitro microsomal or hepatocyte incubation studies where metabolic stability and CYP enzyme involvement are being characterized.

Quality Control of Beraprost Drug Products and Formulations

Beraprost-d3 can be employed as an internal standard for the quantification of beraprost sodium in finished pharmaceutical products during quality control release testing and stability studies. The high purity and characterized impurity profile of Beraprost-d3 support the accurate determination of beraprost content in tablets and the detection of degradation products under ICH Q1A(R2) stability testing conditions [1]. The method using Beraprost-d3 has been successfully applied to a bioequivalence study comparing two beraprost formulations in 29 healthy volunteers, demonstrating its suitability for pharmaceutical equivalence testing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beraprost-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.